

# 9-Acetylphenanthrene: A Technical Guide to its Chemical Properties and Experimental Analysis

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## Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964

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This document provides a comprehensive technical overview of the chemical and physical properties of **9-Acetylphenanthrene** (CAS No: 2039-77-2). It includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of experimental workflows and potential mechanisms of action.

## Core Chemical and Physical Properties

**9-Acetylphenanthrene** is a polycyclic aromatic ketone. Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Identifiers and General Properties

Property	Value	Source
CAS Number	<b>2039-77-2</b>	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O	<a href="#">[1]</a>
Molecular Weight	220.27 g/mol	<a href="#">[1]</a>
IUPAC Name	1-(phenanthren-9-yl)ethanone	<a href="#">[1]</a>
Synonyms	Methyl 9-phenanthryl ketone, NSC-15306	<a href="#">[1]</a>
InChI	InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3	<a href="#">[1]</a>
InChIKey	UIFAWZBYTTXSOG- UHFFFAOYSA-N	<a href="#">[1]</a>

| Canonical SMILES | CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |[\[1\]](#) |

Table 2: Physical and Computed Properties

Property	Value	Source
Physical Form	<b>White needle-like crystals or powder</b>	<a href="#">[2]</a>
Melting Point	73-74 °C	<a href="#">[3]</a>
Boiling Point	190-200 °C at 2.5 mmHg (0.33 kPa)	<a href="#">[2]</a> <a href="#">[4]</a>
XLogP3	4.1	<a href="#">[1]</a>
Topological Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	17	<a href="#">[1]</a>

| Complexity | 296 |[\[1\]](#) |

## Spectral Data

Spectroscopic data is critical for the identification and characterization of **9-Acetylphenanthrene**. A summary of available spectral information is provided below.

Table 3: Summary of Spectral Data

Technique	Details	Source
<sup>1</sup> H NMR	400 MHz in CDCl <sub>3</sub>	<a href="#">[4]</a>
<sup>13</sup> C NMR	Recorded in CDCl <sub>3</sub>	<a href="#">[4]</a>
Infrared (IR)	KBr disc or nujol mull techniques are reported.	<a href="#">[4]</a>
GC-MS (EI-B)	Top 5 Peaks (m/z): 205 (99.99), 176 (53.40), 206 (16.80), 151 (16.20), 178 (14.60)	<a href="#">[1]</a>

| LC-MS (LC-ESI-QFT) | Precursor Ion: 221.0961 ([M+H]<sup>+</sup>); Collision Energy: 35 (nominal); Fragmentation: HCD | [\[1\]](#) |

## Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis and analysis of **9-Acetylphenanthrene**.

**9-Acetylphenanthrene** can be synthesized via the reaction of 9-cyanophenanthrene with a Grignard reagent, followed by acidic workup.[\[2\]](#)

Materials:

- Magnesium turnings
- Anhydrous ether
- Methyl iodide

- Anhydrous benzene
- 9-Cyanophenanthrene
- 6 N Hydrochloric acid
- Dilute sodium bicarbonate solution
- Ethanol (for recrystallization)

**Procedure:**

- Grignard Reagent Preparation: A solution of methyl iodide in anhydrous ether is added slowly to magnesium turnings covered with anhydrous ether under a nitrogen atmosphere to form methylmagnesium iodide.
- Solvent Exchange: After the Grignard reaction is complete, dry benzene is added, and the ether is removed by distillation.
- Reaction: 9-Cyanophenanthrene is added to the Grignard reagent in benzene, and the mixture is heated under reflux for 3 hours.
- Hydrolysis: The reaction mixture is cooled and then hydrolyzed by the slow addition of cold 6 N hydrochloric acid. The mixture is then refluxed for 6-8 hours to ensure complete conversion of the intermediate imine to the ketone.
- Workup and Purification:
  - The organic and aqueous layers are separated.
  - The organic layer is washed with a dilute sodium bicarbonate solution.
  - The solvent is removed by distillation.
  - The resulting oily residue is distilled under reduced pressure (190–200 °C at 2.5 mmHg) to yield the crude product.[2][4]

- Recrystallization: The distilled ketone is recrystallized from ethanol to yield pure **9-acetylphenanthrene** as white needles.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS):[1]

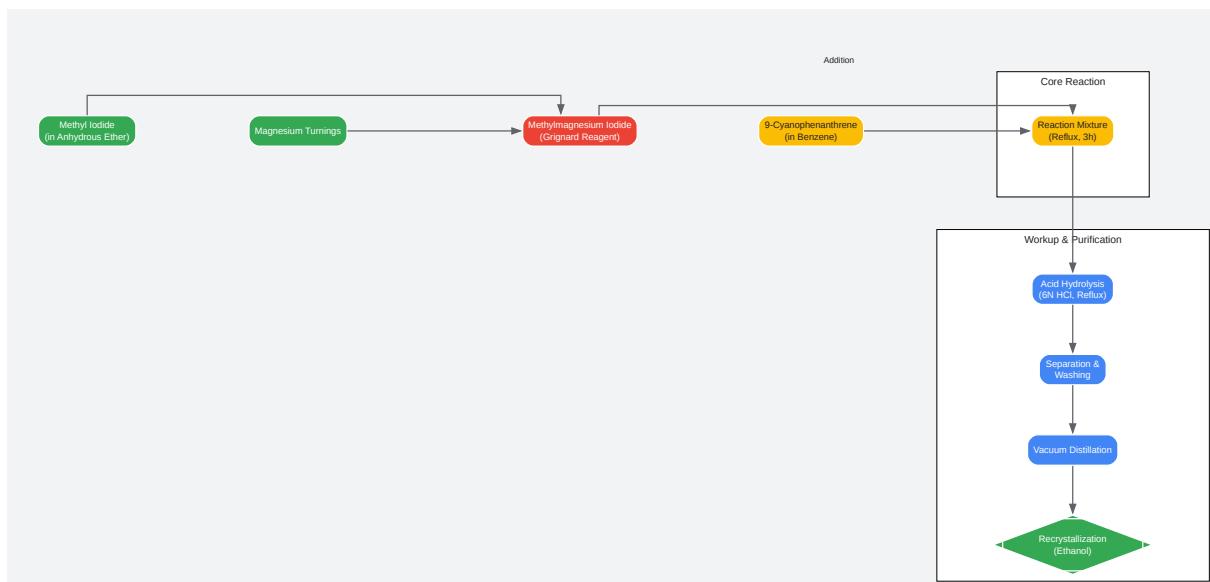
- Instrument: Q Exactive Plus Orbitrap Thermo Scientific
- Ionization: Electrospray Ionization (ESI)
- Fragmentation Mode: Higher-energy C-trap dissociation (HCD)
- Column: Kinetex C18 EVO (2.6  $\mu$ m, 2.1x50 mm) with a precolumn (2.1x5 mm)

Gas Chromatography-Mass Spectrometry (GC-MS):[1]

- Instrument: JEOL JMS-DX-300
- Ionization: Electron Ionization (EI-B)

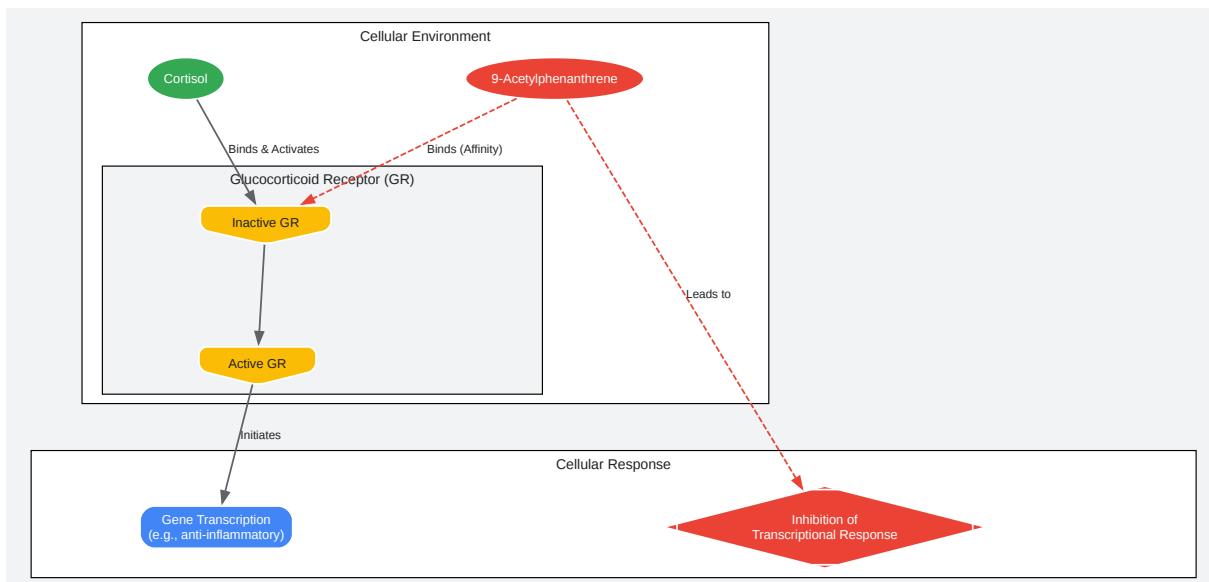
## Visualizations

Diagrams are provided below to illustrate the synthesis workflow and a potential biological mechanism of action.



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**Caption:** Workflow for the synthesis of **9-Acetylphenanthrene**.



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**Caption:** Postulated mechanism of glucocorticoid receptor modulation.

## Biological Activity and Reactivity

While extensive peer-reviewed data on the specific biological activity of **9-Acetylphenanthrene** is limited, some information is available from chemical suppliers and by analogy to related compounds.

According to technical information from Biosynth, **9-Acetylphenanthrene** exhibits an affinity for the glucocorticoid receptor. This binding is suggested to inhibit the normal interaction of cortisol with the receptor, thereby preventing the activation of downstream transcriptional responses. The same source also notes that **9-Acetylphenanthrene** may relax smooth muscle cells, possibly by inhibiting calcium ion release. It is important to note that this information is from a commercial supplier and should be verified through independent, peer-reviewed research.

The phenanthrene scaffold is found in many natural products and synthetic compounds with diverse biological activities. Studies on various phenanthrene derivatives have demonstrated:

- Cytotoxicity: Many phenanthrenequinones and 9,10-dihydrophenanthrenes isolated from natural sources show significant cytotoxic activity against various human cancer cell lines, including lung, prostate, and breast cancer cells.[5][6]
- Mitotic Impairment: The related compound 9,10-phenanthrenequinone (9,10-PQ), a common air pollutant, has been shown to exert cytotoxicity by impairing mitotic progression and spindle assembly in HeLa cells, independent of reactive oxygen species (ROS) production. [7][8]
- Metabolic Effects: Phenanthrene has been observed to inhibit adipogenesis (the formation of fat cells) and decrease the expression of the metabolic regulator PPAR $\gamma$  in 3T3-L1 cells.[9]

These findings highlight the potential for the phenanthrene core structure to be a valuable scaffold in drug discovery, although these specific activities cannot be directly attributed to **9-Acetylphenanthrene** without further study.

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